

# Pyridaben (CAS 96489-71-3): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Pyridaben

Cat. No.: B1679940

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## Introduction

**Pyridaben**, with the CAS registry number 96489-71-3, is a pyridazinone derivative widely recognized for its efficacy as a selective contact insecticide and acaricide.[1] It is primarily used in agricultural settings to control a variety of phytophagous mites and insects, including whiteflies, aphids, and thrips, on a range of crops such as fruit trees, vegetables, and ornamentals.[2][3] This technical guide provides an in-depth overview of **Pyridaben**, focusing on its chemical and physical properties, mechanism of action, synthesis, analytical methods, and toxicological profile.

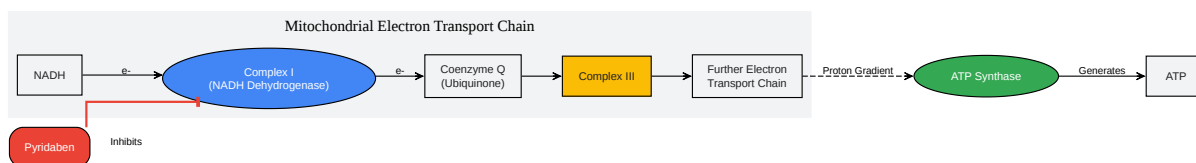
## Chemical and Physical Properties

**Pyridaben** is an organochlorine compound with the IUPAC name 2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one.[4][5] Its chemical and physical properties are summarized in the table below. It has a low aqueous solubility and is not expected to leach into groundwater.[5][6] **Pyridaben** is stable to hydrolysis but is susceptible to photolysis.[7]

Property	Value	Reference
CAS Number	96489-71-3	[4]
Molecular Formula	C <sub>19</sub> H <sub>25</sub> ClN <sub>2</sub> OS	[4][8][9]
Molecular Weight	364.93 g/mol	[4][8][9]
Appearance	Off-white to light yellow solid	[3]
Melting Point	111-112 °C	[3]
Boiling Point	429.9±55.0 °C (Predicted)	[3]
Density	1.2 g/cm <sup>3</sup>	[3]
Water Solubility	0.022 mg/L at 20°C	[6]
LogP (Octanol/Water Partition Coefficient)	5.241 - 6.370	[3][10]
Vapor Pressure	1.18 × 10 <sup>-6</sup> mmHg at 20°C	[6]
Stability	Stable at 50 °C for 90 days; stable at pH 4, 7, & 9 in organic solvents; unstable to light.	[4]

## Mechanism of Action

**Pyridaben**'s mode of action is as a mitochondrial electron transport inhibitor (METI).[11][12] Specifically, it inhibits the mitochondrial complex I (NADH:ubiquinone oxidoreductase or NADH dehydrogenase).[6][11][13] This inhibition blocks the electron transport chain, preventing the production of ATP, which is essential for cellular energy.[13] The disruption of energy metabolism leads to a rapid knockdown effect and ultimately the death of the target pests.[2] [13] **Pyridaben** has demonstrated a high affinity for insect and mite mitochondria, with an IC<sub>50</sub> value of 2.4 nM for the inhibition of complex I in rat liver and bovine heart mitochondria.[11]

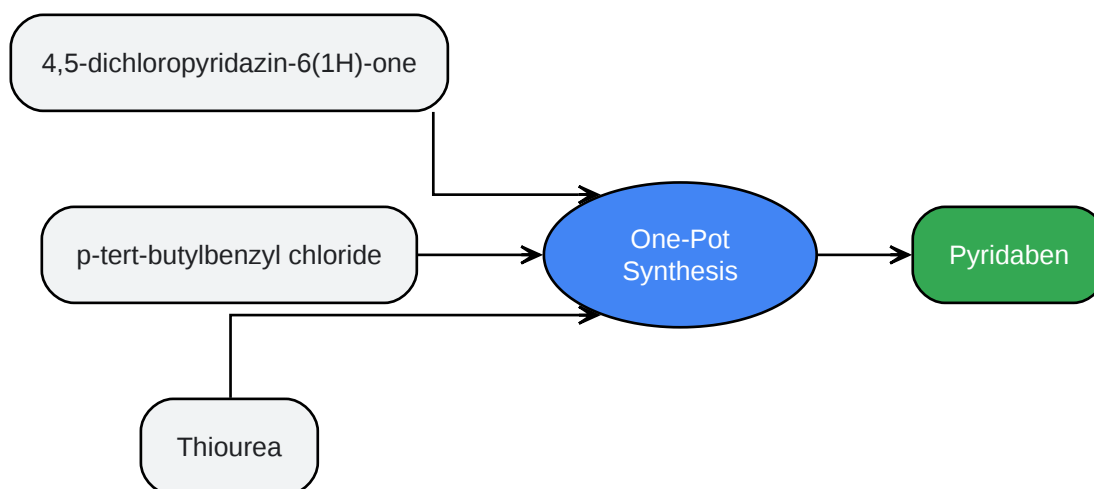


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Mechanism of action of **Pyridaben**.

## Synthesis of Pyridaben

Several synthetic routes for **Pyridaben** have been developed. A green, one-pot synthesis method is considered an environmentally friendly and efficient approach.<sup>[5][6][14]</sup> This method involves the reaction of 4,5-dichloropyridazin-6(1H)-one (dichloropyridazinone), p-tert-butylbenzyl chloride, and thiourea.<sup>[5]</sup> This route is advantageous as it can produce high yields while avoiding the generation of toxic gases or undesirable sulfide by-products.<sup>[6]</sup>



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Green synthesis pathway of **Pyridaben**.

## Analytical Methods

The determination of **Pyridaben** residues in various matrices, such as fruits, vegetables, and soil, is crucial for ensuring food safety and monitoring environmental contamination.<sup>[6]</sup> Several analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common techniques.<sup>[15][16]</sup>

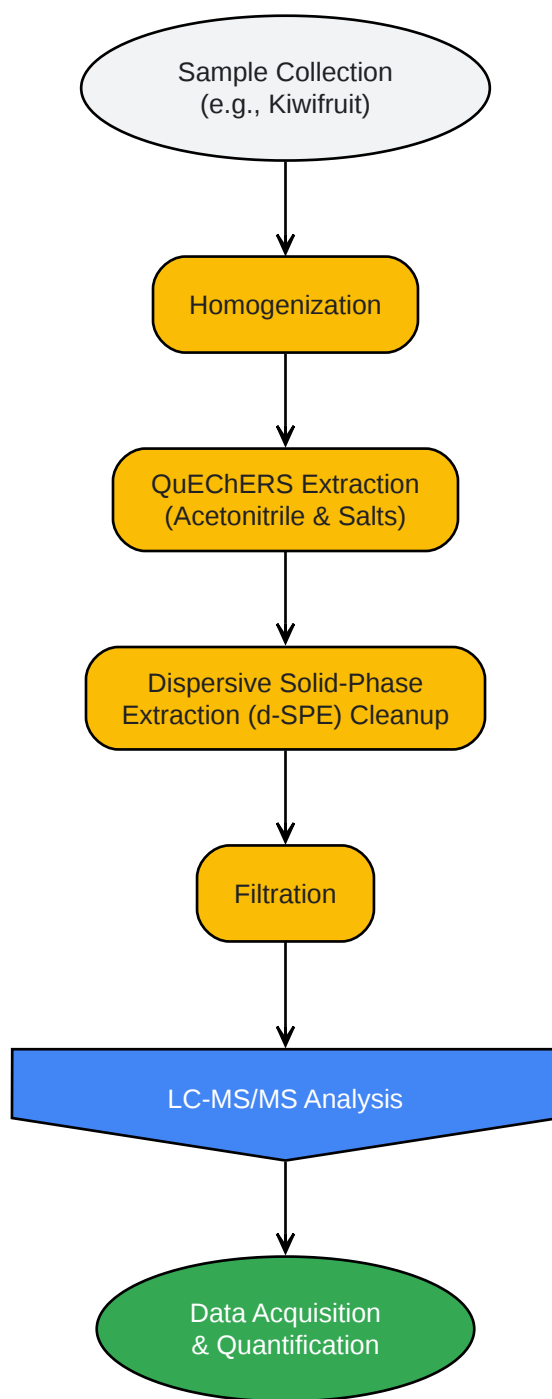
A widely used sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which allows for efficient extraction and cleanup of the analyte from complex matrices.<sup>[15]</sup>

## Example Experimental Protocol: Determination of Pyridaben in Kiwifruit using LC-MS/MS

This protocol is a generalized representation based on established methods.<sup>[16]</sup>

- Sample Preparation (QuEChERS)
  - Homogenize a representative sample of kiwifruit.
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  - Shake vigorously for 1 minute and centrifuge.
  - Take an aliquot of the supernatant (acetonitrile layer).
  - Add cleanup sorbents (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
  - Vortex and centrifuge.
  - Filter the supernatant through a 0.22 µm filter into an autosampler vial.
- LC-MS/MS Analysis

- Liquid Chromatography:
  - Column: C18 reversed-phase column.
  - Mobile Phase: A gradient of water with formic acid and acetonitrile.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **Pyridaben** for quantification and confirmation.



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General experimental workflow for **Pyridaben** analysis.

## Toxicology

The toxicological profile of **Pyridaben** has been extensively studied. It is classified as having moderate to mild acute toxicity.[17] The primary health effects observed in laboratory animals at

high doses include reduced body weight gain and clinical signs of toxicity such as dehydration and diarrhea.[1] Neurotoxic effects have been observed only at relatively high doses.[17] There is no indication that the young are more sensitive than adult animals, and **Pyridaben** has not shown increased susceptibility to in utero or postnatal exposure.[17][18]

Toxicity Endpoint	Species	Route	Value	Toxicity Category	Reference
Acute Oral LD <sub>50</sub>	Rat (male)	Oral	1,100 mg/kg	III	[19]
Acute Oral LD <sub>50</sub>	Rat (female)	Oral	570 mg/kg	III	[19]
Acute Dermal LD <sub>50</sub>	Rabbit	Dermal	>2,000 mg/kg	III	[17]
Acute Inhalation LC <sub>50</sub>	Rat (male)	Inhalation	0.66 mg/L	III	[17][19]
Acute Inhalation LC <sub>50</sub>	Rat (female)	Inhalation	0.62 - 0.64 mg/L	III	[17][19]
Eye Irritation	Rabbit	Ocular	Slight irritant	III	[17]
Dermal Irritation	Rabbit	Dermal	Not an irritant	IV	[17]
Dermal Sensitization	-	Dermal	Not a sensitizer	-	[17]

## Environmental Fate and Ecotoxicology

**Pyridaben** has a short half-life in soil and water.[7] In soil, its half-life is approximately 12 to 14 days under field conditions.[7] The half-life in water due to photolysis is around 11 days, and in natural water in the dark, it's about 10 days, primarily due to microbial action.[3][7] While it has a low potential for leaching into groundwater, **Pyridaben** is highly toxic to aquatic organisms, including fish and invertebrates.[5][7] It is also highly toxic to bees.[5][20]

## Conclusion

**Pyridaben** (CAS 96489-71-3) is an effective insecticide and acaricide with a well-defined mechanism of action involving the inhibition of mitochondrial complex I. Its chemical and physical properties, along with established synthesis and analytical methods, are well-documented. While it exhibits moderate acute toxicity to mammals, it is highly toxic to non-target aquatic organisms and bees, necessitating careful management in its application. This guide provides a foundational understanding for researchers, scientists, and professionals involved in drug development and pest management, highlighting the key technical aspects of this important compound.

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